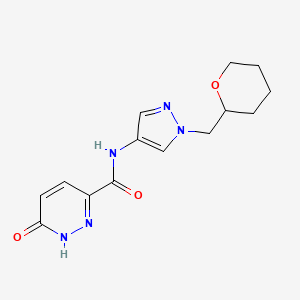

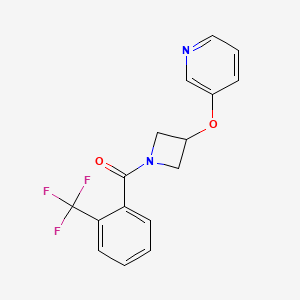

![molecular formula C16H12N2O4S B2576142 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946341-11-3](/img/structure/B2576142.png)

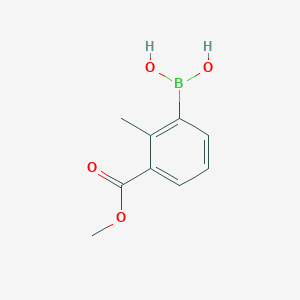

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, also known as TDZD-8, is a synthetic small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TDZD-8 has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes, including glycogen metabolism, gene expression, and apoptosis.

Applications De Recherche Scientifique

Structure-Activity Relationships in Drug Design

Research has highlighted the importance of structural modification in enhancing the potency of molecules, with studies on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides demonstrating their effectiveness as selective endothelin receptor-A antagonists. The manipulation of the aryl group and the inclusion of a benzo-[d][1,3]dioxole group have been pivotal in achieving both in vivo activity and moderate half-lives, underscoring the critical role of structure-activity relationships in the development of therapeutic agents (C. Wu et al., 1997).

Heterocyclic Synthesis Techniques

The synthesis of heterocyclic compounds is a fundamental aspect of chemical research, with methods for creating thiophenylhydrazonoacetates leading to a variety of nitrogen nucleophiles. Such synthetic approaches enable the production of pyrazole, isoxazole, and other derivatives, showcasing the versatility of heterocyclic synthesis in contributing to diverse applications in medicinal chemistry and beyond (R. Mohareb et al., 2004).

Novel Synthesis in Aqueous Media

Advancements in synthesis techniques that utilize aqueous media have been reported, demonstrating efficient pathways to benzazoles. These methods highlight the importance of environmentally friendly reactions in the chemical synthesis landscape, offering insights into sustainable practices in the creation of complex molecules (H. Z. Boeini & Khadijeh Hajibabaei Najafabadi, 2009).

Carbonic Anhydrase Inhibition for Therapeutic Use

The synthesis of isoxazole-containing sulfonamides has been explored for their potent inhibition of carbonic anhydrase II and VII, highlighting the therapeutic potential of such compounds in treating conditions like glaucoma and neuropathic pain. These studies not only demonstrate the chemical versatility of isoxazole compounds but also their significant implications for medical research and drug development (C. Altug et al., 2017).

Propriétés

IUPAC Name |

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c19-16(10-3-4-12-13(6-10)21-9-20-12)17-8-11-7-14(22-18-11)15-2-1-5-23-15/h1-7H,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGZGTCVRVALOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

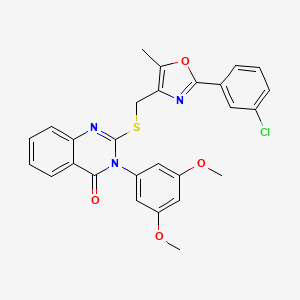

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2576060.png)

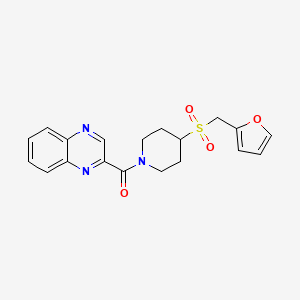

![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2576068.png)

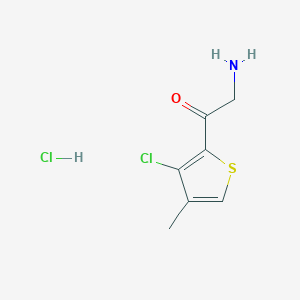

![1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2576079.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2576081.png)